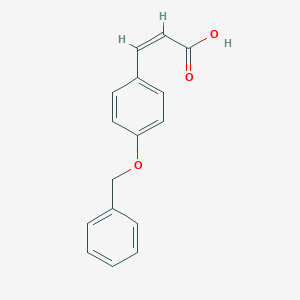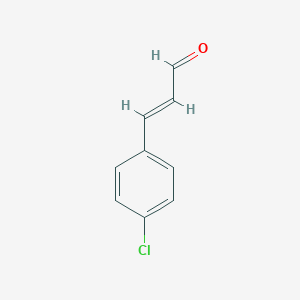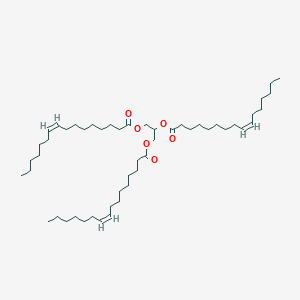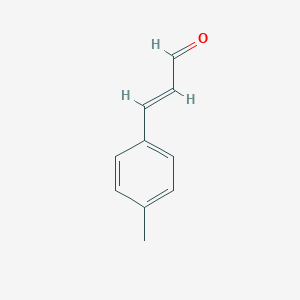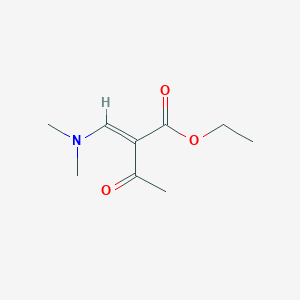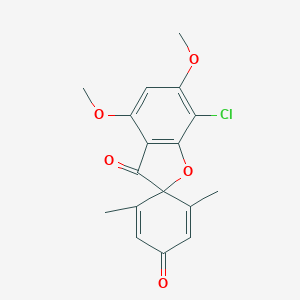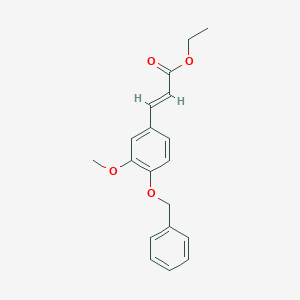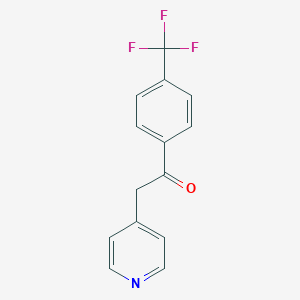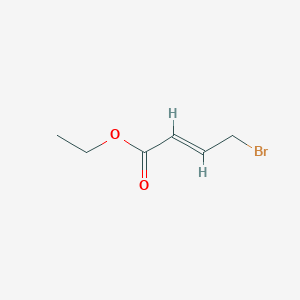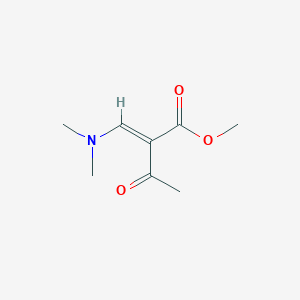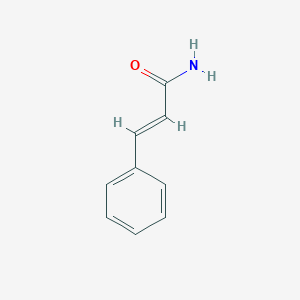
シンナマミド
概要
説明
シンナマミドは、シンナム酸から誘導された有機化合物であり、シンナモイル部分にアミド基が結合していることを特徴としています。 これは、さまざまな植物種に一般的に見られ、低毒性と多様な生物活性で知られています .
科学的研究の応用
シンナマミドは、科学研究において幅広い用途を持っています。
化学: さまざまな生物活性化合物を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗癌性、および抗酸化特性を示し、生物学的研究において価値があります.
作用機序
シンナマミドは、さまざまなメカニズムを通じて効果を発揮します。 たとえば、その抗菌活性は、真菌細胞膜と細菌細胞壁のエルゴステロールとの直接的な相互作用を伴います . 抗癌活性に関しては、シンナマミド誘導体はα-グルコシダーゼを阻害し、酵素の活性部位の重要な残基と相互作用します . 分子ドッキング研究では、シンナマミド誘導体が特定の分子標的に結合し、さまざまな生物学的経路に影響を与える可能性があることが示されています .
類似化合物の比較
類似化合物
シンナム酸: シンナマミドの母体化合物であり、抗菌性と抗酸化特性で知られています.
シンナミルアミン: シンナマミドの還元生成物であり、類似の生物活性があります。
シンナモイルフェニルエチルアミン: フェノール性ヒドロキシル基の存在により、生物活性が増強された誘導体.
ユニークさ
シンナマミドは、その多様な生物活性と、合成および修飾が容易なことから際立っています。 その誘導体は、幅広い薬理学的特性を示し、医薬品化学における汎用性の高い化合物となっています .
生化学分析
Biochemical Properties
Cinnamamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The inhibitory activity of cinnamamide greatly depends on its structure, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity .
Cellular Effects
Cinnamamide has significant effects on various types of cells and cellular processes. It exhibits potent protective capacities against glutamate-induced cell damage in SH-SY5Y cells . It also shows a cardioprotective profile by preventing vasoconstriction and reducing the risk of complications of hypertension . Furthermore, cinnamamide has a cytoprotective effect on nerves in neurogenerative diseases and an anti-inflammatory effect .
Molecular Mechanism
The molecular mechanism of cinnamamide involves direct interactions with biomolecules. For instance, in antifungal action, cinnamamide derivatives directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In α-glucosidase inhibition, molecular docking studies revealed that cinnamamide interacts with key residues of α-glucosidase .
Dosage Effects in Animal Models
The effects of cinnamamide vary with different dosages in animal models. For instance, cinnamamide derivative M220 showed protective abilities and preserved lung function in Plasmodium berghei ANKA-infected mice at different dosages .
Metabolic Pathways
Cinnamamide is involved in various metabolic pathways. For instance, it is a part of many important biochemical pathways and is commonly found in the plant world . In engineered E. coli, cinnamamide was synthesized using cinnamic acid as the precursor .
Transport and Distribution
It is known that cinnamamide derivatives show acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .
Subcellular Localization
Cinnamic acid 4-hydroxylase (C4H), a member of the cytochrome P450 monooxygenase superfamily, which plays a central role in phenylpropanoid metabolism and lignin biosynthesis, is localized to the endoplasmic reticulum in planta . This might provide some insights into the potential subcellular localization of cinnamamide.
準備方法
合成経路と反応条件
シンナマミドは、いくつかの方法によって合成することができます。1つの効率的な方法は、連続フローマイクロリアクター中で、Lipozyme® TL IMを触媒として、シンナメートとフェニルエチルアミンを反応させる方法です。 この方法は、温和な条件下で高い変換率を提供し、触媒のリサイクルを可能にします . 別の実際的な方法は、アリールアルデヒド、アミン、およびメルドラム酸の3成分カップリング反応で、カップリング試薬、酸化剤、または触媒を必要とせずに進行します .
工業的生産方法
シンナマミドの工業的生産では、その効率性と環境への配慮から、多くの場合、酵素合成が採用されています。 連続フローマイクロリアクターは、反応条件を最適化するために使用され、高収率と廃棄物の最小化が保証されます .
化学反応の分析
反応の種類
シンナマミドは、次のようなさまざまな化学反応を起こします。
酸化: シンナマミドは、酸化されて対応するシンナム酸誘導体を生成します。
還元: シンナマミドの還元は、シンナミルアミンを生成します。
置換: 芳香族環で求電子置換反応と求核置換反応が起こります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化に使用する過マンガン酸カリウムなどの酸化剤、還元に使用する水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤と求電子剤などがあります .
主な生成物
これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、シンナム酸誘導体、シンナミルアミン、および置換シンナマミドが含まれます .
類似化合物との比較
Similar Compounds
Cinnamic Acid: The parent compound of cinnamamide, known for its antimicrobial and antioxidant properties.
Cinnamylamine: A reduction product of cinnamamide with similar biological activities.
Cinnamoyl Phenylethylamine: A derivative with enhanced biological activity due to the presence of a phenolic hydroxyl group.
Uniqueness
Cinnamamide stands out due to its diverse biological activities and the ease with which it can be synthesized and modified. Its derivatives exhibit a wide range of pharmacological properties, making it a versatile compound in medicinal chemistry .
特性
IUPAC Name |
(E)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJMQOBVMLION-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060739, DTXSID901035045 | |
| Record name | 2-Propenamide, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-Phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22031-64-7, 621-79-4 | |
| Record name | trans-Cinnamamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22031-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamamide, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cinnamamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CINNAMAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-Phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Cinnamamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMAMIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0JET56H7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cinnamamide interact with its target to exert its biological effects?
A1: Cinnamamide derivatives exhibit a variety of biological activities, depending on their structure and the target in question. For instance, certain cinnamamides act as tyrosine-specific protein kinase inhibitors []. These compounds bind to the kinase domain, hindering phosphorylation processes crucial for cell signaling. Other cinnamamides, such as (E)-3-(4-hydroxyphenyl)-N-phenylethyl acrylamide (NCT) and N-trans-coumaroyltyramine (NCPA), demonstrate anti-inflammatory effects by suppressing the production of IL-4 in CD4+ cells, crucial for mediating allergic responses [].
Q2: Can you provide an example of a cinnamamide derivative targeting a specific protein and its downstream effects?
A2: A recent study discovered that N-(9H-carbazol-2-yl)cinnamamide (KS-2), a novel N-arylcinnamamide, significantly enhances erythroblast enucleation, a critical step in red blood cell maturation []. KS-2 achieves this by activating p53, a tumor suppressor protein known to regulate cell cycle progression, leading to accelerated cell cycle exit in late-stage erythroblasts [].
Q3: What is the molecular formula and weight of cinnamamide?
A3: The molecular formula of cinnamamide is C9H9NO, and its molecular weight is 147.17 g/mol.
Q4: What spectroscopic data is available to characterize cinnamamide?
A4: Cinnamamide and its derivatives are commonly characterized using various spectroscopic techniques, including:
- Infrared (IR) spectroscopy: IR spectra reveal characteristic absorption bands corresponding to functional groups such as N-H stretching, C=O stretching (amide), C=C stretching (aromatic and alkene), and C-N stretching [, ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide detailed information about the structure, including the presence and arrangement of hydrogen and carbon atoms, respectively [, , ].
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, aiding in structural elucidation [].
Q5: How does the performance and application of cinnamamide vary under different conditions?
A5: The stability and performance of cinnamamide formulations are significantly influenced by environmental factors. For instance, cinnamamide's efficacy as an avian repellent in protecting oilseed rape crops was limited by its poor persistence on leaves, particularly under rain and freezing conditions []. This highlights the need for appropriate formulation strategies to enhance its weather resistance.
Q6: Are there any known catalytic applications of cinnamamide or its derivatives?
A6: While cinnamamide itself is not typically used as a catalyst, its unique structure makes it a valuable building block in the synthesis of various compounds, some of which may exhibit catalytic properties.
Q7: How is computational chemistry employed in cinnamamide research?
A7: Computational chemistry plays a crucial role in understanding the structure-activity relationships of cinnamamide derivatives. For example, Quantitative Structure-Activity Relationship (QSAR) studies utilize molecular descriptors, such as partition coefficients (logP), Hammett constants, and steric parameters (e.g., molar refractivity), to develop predictive models for biological activity []. These models guide the design of novel cinnamamides with improved potency and selectivity.
Q8: How do modifications to the cinnamamide structure impact its activity?
A8: Structural modifications significantly influence the biological activity of cinnamamide derivatives:
- Substitution on the aromatic rings: Introducing electron-donating or electron-withdrawing groups on the aromatic rings of cinnamamide can alter its electronic properties and, consequently, its binding affinity to target proteins. For example, studies on trifluoromethyl-substituted cinnamamides revealed that para- and meta-substitutions enhanced anticonvulsant activity compared to ortho-substitution, highlighting the influence of electronic effects [].
- Amide group modifications: The nature of the amide substituent can also impact activity. Research on cinnamamide derivatives as α-glucosidase inhibitors demonstrated that increasing the bulkiness or chain length of the amine substituent decreased inhibitory activity, suggesting steric hindrance at the binding site [].
Q9: What are some strategies for improving the stability, solubility, or bioavailability of cinnamamide?
A9: Enhancing the stability and bioavailability of cinnamamide is crucial for its practical applications, particularly in drug development and agriculture. Strategies include:
- Formulation optimization: This involves incorporating excipients, such as stickers in pesticide formulations, to improve adhesion to target surfaces and enhance resistance to environmental degradation [].
- Encapsulation techniques: Encapsulating cinnamamide within nanoparticles or microspheres can protect it from degradation, control its release, and improve its delivery to target sites [].
Q10: Has cinnamamide been evaluated in clinical trials for any specific therapeutic application?
A10: While preclinical studies have shown promise for cinnamamide derivatives in various therapeutic areas, such as epilepsy and inflammation, clinical trials are limited. More research is needed to translate these preclinical findings into clinical applications.
Q11: What analytical methods are commonly used for the characterization and quantification of cinnamamide?
A11: Various analytical techniques are employed to characterize and quantify cinnamamide, including:
- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify cinnamamide and its derivatives in complex mixtures [].
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile compounds, such as those found in plant extracts containing cinnamamide [].
Q12: Are there viable alternatives or substitutes for cinnamamide in its various applications?
A12: The search for alternatives to cinnamamide, particularly in applications like pest control, is ongoing. Comparative studies evaluating the efficacy, cost, and environmental impact of potential substitutes are crucial for identifying suitable replacements.
Q13: What are some significant milestones in cinnamamide research?
A13: Key milestones in cinnamamide research include:
- Early studies recognizing the avian and mammalian repellent properties of cinnamamide, paving the way for its potential use in agriculture [].
- Discovery of cinnamamide derivatives exhibiting anticonvulsant activity, opening avenues for developing novel epilepsy treatments [, ].
Q14: How does cinnamamide research intersect with other scientific disciplines?
A14: Cinnamamide research is inherently interdisciplinary, drawing upon expertise from diverse fields such as:
- Medicinal Chemistry: Synthesis and evaluation of novel cinnamamide derivatives with enhanced pharmacological properties [, ].
- Pharmacology: Understanding the mechanism of action, pharmacokinetics, and pharmacodynamics of cinnamamide-based drugs [].
- Agricultural Science: Developing and optimizing cinnamamide formulations for pest control and crop protection [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)

